Benzoylpas (Calcium)

Description

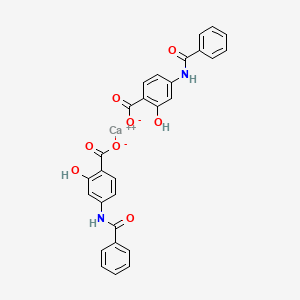

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;5-benzamido-2-carboxyphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H11NO4.Ca/c2*16-12-8-10(6-7-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9;/h2*1-8,16H,(H,15,17)(H,18,19);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUXBRCZUUHSKU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)[O-].C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20CaN2O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13898-58-3 (Parent) | |

| Record name | Calcium benzamidosalicylate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

552.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-96-1 | |

| Record name | Calcium benzamidosalicylate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium benzamidosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYLPAS CALCIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595178KF31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Benzoylpas (Calcium) in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylpas, the calcium salt of benzoyl-para-aminosalicylic acid, is a prodrug of para-aminosalicylic acid (PAS), a second-line anti-tuberculosis agent. For over six decades, PAS has been a component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). This technical guide provides an in-depth exploration of the molecular mechanism of action of Benzoylpas against Mycobacterium tuberculosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway

The principal anti-tubercular activity of PAS is the disruption of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in Mycobacterium tuberculosis. PAS acts as a prodrug, requiring intracellular metabolic activation to exert its inhibitory effects.[1][2][3][4][5][6][7]

The mechanism unfolds in a series of steps:

-

Competitive Substrate for Dihydropteroate Synthase (DHPS): PAS is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of dihydropteroate.[2][3][5][8][9] PAS competes with PABA for the active site of DHPS.[2][3][5][8][9]

-

Formation of a Non-functional Folate Analog: Instead of inhibiting the enzyme directly, PAS acts as an alternative substrate for DHPS.[2][3][5] This enzymatic reaction incorporates PAS into the folate pathway, leading to the formation of a hydroxyl-dihydropteroate analog.[1][3][4]

-

Further Conversion by Dihydrofolate Synthase (DHFS): The hydroxyl-dihydropteroate analog is subsequently metabolized by dihydrofolate synthase (DHFS), the next enzyme in the pathway, to produce a hydroxyl-dihydrofolate antimetabolite.[1][3][4]

-

Inhibition of Dihydrofolate Reductase (DHFR): This final antimetabolite is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1][3] By blocking DHFR, the PAS-derived antimetabolite halts the folate pathway, leading to the depletion of essential precursors for DNA and RNA synthesis, ultimately resulting in a bacteriostatic effect on M. tuberculosis.[8]

Signaling Pathway Diagram

Caption: Mechanism of action of para-aminosalicylic acid (PAS) in Mycobacterium tuberculosis.

Secondary Mechanisms of Action

While the primary mechanism is the disruption of the folate pathway, other contributing factors to the anti-tubercular activity of PAS have been proposed:

-

Iron Chelation: PAS has been suggested to chelate iron, an essential cofactor for many enzymatic reactions in M. tuberculosis. This deprivation of iron could further impede bacterial growth and metabolism.[6][8]

-

Immune Modulation: There is some evidence to suggest that PAS may modulate the host immune response, potentially enhancing the ability of macrophages to combat the mycobacterial infection.[8]

Quantitative Data on Benzoylpas (PAS) Activity

The in vitro activity of PAS against Mycobacterium tuberculosis has been quantified through various parameters, including Minimum Inhibitory Concentration (MIC) and enzyme inhibition constants.

| Parameter | Value | Organism/Enzyme | Notes | Reference(s) |

| MIC50 | 0.063 mg/L | M. tuberculosis clinical isolates | When used as a single agent. | [1][2][8] |

| MIC50 (in combination with Isoniazid) | 0.008 mg/L | M. tuberculosis clinical isolates | Demonstrates an 8-fold decrease in MIC, indicating synergistic activity. | [1] |

| Critical Concentration (MGIT 960) | 4 µg/ml | M. tuberculosis | Proposed concentration to differentiate susceptible from resistant strains. | [4] |

| Km for DHPS | 17.7 ± 0.1 | Recombinant M. tuberculosis DHPS | Comparable to the natural substrate pABA (Km = 11.4 ± 0.1), indicating PAS is an efficient substrate. | [3] |

| Ki against DHFR | 750 nM | Recombinant M. tuberculosis DHFR | This is for the bioactive metabolite of PAS (PAS-M). | [10] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate AlamarBlue Assay

This method is widely used to determine the in vitro susceptibility of M. tuberculosis to antimicrobial agents.[1]

Materials:

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

96-well microplates.

-

AlamarBlue reagent.

-

Mycobacterium tuberculosis isolate.

-

Benzoylpas (or PAS) stock solution.

Procedure:

-

Inoculum Preparation: Prepare a suspension of the M. tuberculosis isolate in Middlebrook 7H9 broth and adjust the turbidity to a 1.0 McFarland standard. Dilute this suspension 1:20 in fresh broth.

-

Drug Dilution: Prepare two-fold serial dilutions of Benzoylpas in the 96-well plates, with each well containing 100 µL of the appropriate drug concentration in Middlebrook 7H9 broth.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Include drug-free wells as growth controls.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

AlamarBlue Addition: After incubation, add 70 µL of AlamarBlue solution to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 24 hours.

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Experimental Workflow for MIC Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Assay)

This assay measures the activity of DHPS and can be adapted to determine the inhibitory potential of compounds.[11]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR). This reaction consumes NADPH, and the decrease in absorbance at 340 nm is monitored spectrophotometrically.

Materials:

-

Recombinant M. tuberculosis DHPS.

-

Recombinant DHFR.

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

p-Aminobenzoic acid (PABA) or para-aminosalicylic acid (PAS).

-

NADPH.

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT).

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, DHPPP, PABA (or PAS), and an excess of DHFR.

-

Initiation of Reaction: Initiate the reaction by adding a known amount of DHPS to the reaction mixture.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the DHPS activity.

-

Inhibitor Testing: To test for inhibition, pre-incubate the DHPS enzyme with the inhibitor (e.g., a sulfonamide) before adding it to the reaction mixture. A decrease in the rate of NADPH oxidation compared to the control (no inhibitor) indicates inhibition.

-

Kinetic Analysis: To determine kinetic parameters such as Km and Ki, vary the concentrations of the substrate (PABA or PAS) and inhibitor, respectively, and measure the initial reaction velocities.

Resistance to Benzoylpas (PAS)

Resistance to PAS in M. tuberculosis is primarily associated with mutations in the genes of the folate pathway. These include:

-

thyA : Encodes thymidylate synthase.[12]

-

folC : Encodes DHFS.[4]

-

Overexpression of dfrA : The gene encoding DHFR.[1]

-

Mutations in ribD : A bifunctional enzyme with putative DHFR activity.[1]

Understanding these resistance mechanisms is crucial for the development of new strategies to overcome PAS resistance and for the design of novel anti-tubercular agents targeting the folate pathway.

Conclusion

Benzoylpas, through its active metabolite para-aminosalicylic acid, remains a valuable tool in the fight against multidrug-resistant tuberculosis. Its primary mechanism of action, the intricate subversion of the folate biosynthesis pathway, serves as a paradigm for prodrug-based antimicrobial therapy. A thorough understanding of its molecular targets, the quantitative aspects of its efficacy, and the mechanisms of resistance is paramount for its optimal clinical use and for guiding future drug discovery efforts in this critical area of infectious disease research.

References

- 1. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mycobacterium tuberculosis Dihydrofolate Reductase Is Not a Target Relevant to the Antitubercular Activity of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]

Benzoylpas (Calcium): A Technical Guide to Solubility in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Benzoylpas (Calcium), also known as Calcium 4-benzamidosalicylate. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a framework for researchers to determine solubility through established experimental protocols.

Core Compound Information

Benzoylpas (Calcium) is the calcium salt of benzoyl-p-aminosalicylic acid. It is an analog of aminobenzoic acid and has been used as an antitubercular agent.[1] Understanding its solubility is a critical first step in preclinical research, impacting everything from in vitro assay design to formulation development for in vivo studies.

Solubility Profile of Benzoylpas (Calcium)

Currently, only qualitative solubility data for Benzoylpas (Calcium) is available in the literature. No specific quantitative values (e.g., in mg/mL or molarity) in common research solvents were identified during the literature review. One chemical supplier explicitly notes that they do not provide analytical data for this compound, placing the responsibility of property confirmation on the researcher.

The existing qualitative information is summarized in the table below.

Table 1: Qualitative Solubility of Benzoylpas (Calcium)

| Solvent | Solubility | Citation |

| Water | Almost Insoluble | [2][3] |

| Alcohol | Slightly Soluble | [2][3] |

| Chloroform | Slightly Soluble | [2][3] |

| Acid | Soluble | [2][3] |

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed, generalized experimental protocols for determining both thermodynamic and kinetic solubility. These methods are standard in the pharmaceutical industry and can be readily adapted for Benzoylpas (Calcium).

Thermodynamic (Equilibrium) Solubility Assay

This method, often referred to as the "shake-flask" method, measures the equilibrium solubility of a compound, which is its concentration in a saturated solution at equilibrium.[4][5][6] This is a crucial parameter for understanding the intrinsic solubility of a compound.

Methodology:

-

Material Preparation:

-

Ensure the Benzoylpas (Calcium) to be tested is a pure, solid substance.

-

Prepare the desired research solvents (e.g., DMSO, Ethanol, Methanol, Phosphate-Buffered Saline pH 7.4) of high purity.

-

-

Sample Preparation:

-

Add an excess amount of solid Benzoylpas (Calcium) to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is achieved.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator.

-

The incubation time should be sufficient to reach equilibrium, typically 24 to 48 hours.[7]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a low-binding filter (e.g., PVDF) to remove the solid particles.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant or filtrate.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of Benzoylpas (Calcium) using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and reliable method.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity.

-

-

Prepare a standard curve with known concentrations of Benzoylpas (Calcium) to accurately quantify the solubility.

-

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess how quickly a compound precipitates out of a solution when diluted from a high-concentration stock (typically in DMSO). This is relevant for in vitro high-throughput screening (HTS) where compounds are often added to aqueous buffers from DMSO stocks.[4][8]

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of Benzoylpas (Calcium) in 100% DMSO (e.g., 10 or 20 mM).[9]

-

-

Assay Plate Preparation:

-

Incubation:

-

Incubate the plate for a shorter period than the thermodynamic assay, typically 1 to 2 hours, at a controlled temperature.[7]

-

-

Precipitate Detection/Quantification:

-

The amount of dissolved compound can be determined using several methods:

-

Nephelometry: Measures the amount of light scattered by undissolved particles (precipitate).[4]

-

Direct UV Absorbance: After filtering the solution to remove any precipitate, the concentration of the dissolved compound in the filtrate is measured by UV spectrophotometry.[4][10]

-

LC-MS/MS Analysis: Similar to the thermodynamic assay, the filtrate can be analyzed by LC-MS/MS for precise quantification.

-

-

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a research compound like Benzoylpas (Calcium).

Caption: Workflow for determining the solubility of a research compound.

References

- 1. Benzoylpas Calcium | C28H30CaN2O13 | CID 54697783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Crystalline Landscape of Benzoylpas (Calcium): An Uncharted Territory in Solid-State Chemistry

For Researchers, Scientists, and Drug Development Professionals

Benzoylpas (Calcium), the calcium salt of 4-benzamidosalicylic acid, serves as a notable therapeutic agent. Despite its established use, a comprehensive, in-depth technical guide on its crystal structure and polymorphic behavior reveals a significant gap in publicly accessible scientific literature. Extensive searches across scholarly articles, patent databases, and academic publications have yielded minimal specific data regarding its solid-state chemistry. This whitepaper, therefore, aims to summarize the currently available information and highlight the areas where further research is critically needed to fully characterize this important pharmaceutical compound.

Chemical and Physical Properties

Benzoylpas (Calcium) is chemically designated as the calcium salt of 4-(benzoylamino)-2-hydroxybenzoic acid. It is often found in a pentahydrate form. Basic physicochemical data, primarily sourced from chemical databases, is presented in Table 1.

Table 1: Physicochemical Properties of Benzoylpas (Calcium)

| Property | Value | Source |

| Molecular Formula | C28H30CaN2O13 (Pentahydrate) | PubChem |

| C28H20CaN2O8 (Anhydrous) | PubChem | |

| Molecular Weight | 642.6 g/mol (Pentahydrate) | PubChem |

| 552.5 g/mol (Anhydrous) | PubChem | |

| Appearance | White crystalline powder | Generic Material Data |

| Solubility | Soluble in acid, slightly soluble in alcohol and chloroform, almost insoluble in water. | Generic Material Data |

| Melting Point | Approximately 240°C | Generic Material Data |

Crystal Structure and Polymorphism: The Knowledge Gap

A thorough investigation into the crystal structure of Benzoylpas (Calcium) reveals a stark absence of detailed crystallographic data. Information such as unit cell parameters, space group, and atomic coordinates, which are fundamental to understanding the three-dimensional arrangement of the molecule in the solid state, is not available in the public domain.

Similarly, there is no published research on the potential polymorphism of Benzoylpas (Calcium). Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical factor in drug development. Different polymorphs can exhibit varying physical and chemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability.

-

Stability: Influencing shelf-life and storage conditions.

-

Mechanical Properties: Impacting manufacturability (e.g., tableting).

The lack of studies on the polymorphic landscape of Benzoylpas (Calcium) means that potential alternative crystalline forms with different properties remain undiscovered.

Experimental Protocols: A Call for Investigation

Given the absence of published studies, this section outlines a prospective experimental workflow for the comprehensive solid-state characterization of Benzoylpas (Calcium). This proposed methodology serves as a guide for future research in this area.

Polymorph Screening

A systematic polymorph screen is the first crucial step to identify different crystalline forms. This typically involves recrystallization of Benzoylpas (Calcium) from a diverse range of solvents and under various conditions (e.g., different temperatures, evaporation rates, and the presence of co-formers).

Characterization Techniques

Once different solid forms are obtained, a suite of analytical techniques should be employed for their characterization:

-

Powder X-ray Diffraction (PXRD): To identify unique crystalline phases based on their diffraction patterns.

-

Single-Crystal X-ray Diffraction (SCXRD): To definitively determine the crystal structure of individual polymorphs, providing precise information on unit cell dimensions, space group, and molecular conformation.

-

Differential Scanning Calorimetry (DSC): To determine the melting points, and enthalpies of fusion, and to study phase transitions between polymorphs.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of solvates or hydrates.

-

Vibrational Spectroscopy (FTIR and Raman): To identify differences in molecular vibrations between polymorphs, which arise from different crystal packing and intermolecular interactions.

-

Scanning Electron Microscopy (SEM): To visualize the morphology (shape and size) of the crystals of different polymorphs.

The logical workflow for such an investigation is depicted in the following diagram.

An In-depth Technical Guide to the Stability and Degradation Pathways of Benzoylpas (Calcium)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Benzoylpas (Calcium), also known as Calcium 4-benzamidosalicylate. Due to the limited publicly available stability data specific to this molecule, this guide synthesizes information from structurally related compounds, primarily 4-aminosalicylic acid (4-ASA), and general principles of drug degradation to predict its stability profile. The primary anticipated degradation pathways for Benzoylpas (Calcium) are hydrolysis of the amide bond and decarboxylation of the salicylic acid moiety. This document outlines detailed experimental protocols for conducting forced degradation studies to elucidate these pathways and presents a framework for quantitative analysis using stability-indicating methods.

Chemical and Physical Properties

Benzoylpas (Calcium) is the calcium salt of 4-benzamidosalicylic acid.

| Property | Value | Source |

| Chemical Name | Calcium 4-benzamidosalicylate | PubChem |

| Synonyms | Benzoylpas Calcium, Calcium benzamidosalicylate | PubChem |

| CAS Number | 528-96-1 | PubChem |

| Molecular Formula | C₂₈H₂₀CaN₂O₈ | PubChem |

| Molecular Weight | 556.5 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Inferred |

| Solubility | Sparingly soluble in water, soluble in acidic and basic solutions | Inferred |

Predicted Degradation Pathways

Based on the chemical structure of Benzoylpas (Calcium), which contains an amide linkage and a salicylic acid functional group, two primary degradation pathways are anticipated: hydrolysis and decarboxylation . The presence of a phenolic hydroxyl group also suggests a potential for oxidation , although the benzoyl group may offer some steric hindrance.

Hydrolytic Degradation

The amide bond in Benzoylpas is susceptible to hydrolysis under both acidic and basic conditions. This cleavage would result in the formation of 4-aminosalicylic acid (4-ASA) and benzoic acid.[1][2][3]

Decarboxylation

Salicylic acid and its derivatives are known to undergo decarboxylation, particularly when subjected to heat. The degradation of 4-aminosalicylic acid often proceeds via decarboxylation to form 3-aminophenol. Therefore, it is plausible that Benzoylpas or its hydrolytic product, 4-ASA, could undergo decarboxylation.

Oxidative Degradation

The aminophenol structure within 4-aminosalicylic acid makes it susceptible to oxidation, which can lead to the formation of colored degradation products.[4] While the benzoyl group in Benzoylpas may reduce this susceptibility, oxidative degradation should still be investigated as a potential pathway, especially in the presence of oxidizing agents or under photolytic stress.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5] The following protocols are recommended for investigating the stability of Benzoylpas (Calcium).

General Sample Preparation

Accurately weigh about 10 mg of Benzoylpas (Calcium) into a suitable volumetric flask. For solution-state studies, dissolve and dilute to the mark with the respective stress agent. For solid-state studies, subject the powder to the stress condition and then dissolve and dilute with a suitable solvent system (e.g., methanol:water 50:50 v/v).

Acid Hydrolysis

-

Stress Agent: 0.1 M Hydrochloric Acid

-

Temperature: 60°C

-

Time Points: 2, 4, 8, 12, 24 hours

-

Procedure: Dissolve the sample in 0.1 M HCl and heat at 60°C. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

Base Hydrolysis

-

Stress Agent: 0.1 M Sodium Hydroxide

-

Temperature: 60°C

-

Time Points: 1, 2, 4, 8, 12 hours

-

Procedure: Dissolve the sample in 0.1 M NaOH and heat at 60°C. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the final concentration with the mobile phase.

Oxidative Degradation

-

Stress Agent: 3% Hydrogen Peroxide

-

Temperature: Room Temperature

-

Time Points: 2, 4, 8, 12, 24 hours

-

Procedure: Dissolve the sample in 3% H₂O₂ and keep at room temperature, protected from light. At each time point, withdraw an aliquot and dilute to the final concentration with the mobile phase.

Thermal Degradation

-

Condition: Solid state

-

Temperature: 80°C

-

Time Points: 1, 3, 5, 7 days

-

Procedure: Keep the solid drug substance in a controlled temperature oven at 80°C. At each time point, take a sample, allow it to cool to room temperature, and prepare a solution for analysis.

Photostability Testing

-

Condition: Solid state and in solution

-

Light Source: As per ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

-

Procedure: Expose the solid drug and a solution of the drug to the specified light conditions alongside a dark control. After the exposure, prepare solutions of both the exposed and control samples for analysis.

Stability-Indicating Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Benzoylpas (Calcium) from its potential degradation products.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile(Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV-DAD, monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 310 nm) |

| Injection Volume | 10 µL |

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation of Forced Degradation Studies

The results of the forced degradation studies should be presented in a clear and concise tabular format to allow for easy comparison of the stability of Benzoylpas (Calcium) under different stress conditions.

| Stress Condition | Time | Assay of Benzoylpas (%) | % Degradation | Major Degradant 1 (Area %) | Major Degradant 2 (Area %) | Mass Balance (%) |

| Acid Hydrolysis | 24 h | Data | Data | Data | Data | Data |

| Base Hydrolysis | 12 h | Data | Data | Data | Data | Data |

| Oxidative | 24 h | Data | Data | Data | Data | Data |

| Thermal | 7 days | Data | Data | Data | Data | Data |

| Photolytic | - | Data | Data | Data | Data | Data |

*Data to be filled from experimental results.

Conclusion

This technical guide provides a predictive overview of the stability and degradation of Benzoylpas (Calcium) based on its chemical structure and the behavior of related compounds. The primary anticipated degradation pathways are hydrolysis and decarboxylation, with a possibility of oxidative degradation. The provided experimental protocols for forced degradation studies and the framework for a stability-indicating HPLC method offer a robust starting point for researchers and drug development professionals to thoroughly investigate the stability profile of Benzoylpas (Calcium). The elucidation of its degradation pathways is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient.

References

- 1. iglobaljournal.com [iglobaljournal.com]

- 2. 4-benzamidosalicylic acid, calcium salt | C28H22CaN2O8 | CID 126959845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of p-Aminosalicylic Acid: A Technical Guide to its Benzoyl Derivatives

An in-depth exploration of the history, synthesis, and therapeutic evolution of benzoyl-para-aminosalicylic acid derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

From its serendipitous discovery as a tuberculostatic agent to its modern applications in treating inflammatory bowel disease, para-aminosalicylic acid (PAS) has carved a significant niche in medicinal chemistry. This technical guide delves into the history and development of a key class of its derivatives: the benzoyl-para-aminosalicylic acids. By exploring their synthesis, structure-activity relationships, and mechanisms of action, we aim to provide a comprehensive resource for the scientific community, fostering further innovation in this promising area of drug discovery.

A Historical Perspective: From Tuberculosis to Modern Therapeutics

Para-aminosalicylic acid, also known as 4-aminosalicylic acid, was first synthesized in 1902 by Seidel and Bittner.[1] However, its therapeutic potential remained unrecognized until the Swedish chemist Jörgen Lehmann rediscovered it in 1944.[1] Lehmann's work was spurred by the observation that the tuberculosis bacterium actively metabolized salicylic acid.[1] This led to the clinical introduction of PAS in 1944 as the second effective antibiotic against tuberculosis, following streptomycin.[1][2] While its use as a primary anti-tuberculosis drug has diminished with the advent of more potent agents, PAS remains a valuable second-line treatment for multidrug-resistant tuberculosis.[1][3]

Beyond its role in combating tuberculosis, PAS and its derivatives have found a new lease on life in the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[2][4] This expansion of its therapeutic application underscores the versatility of the aminosalicylate scaffold and has driven further research into the development of novel derivatives with improved efficacy and safety profiles. The benzoylation of p-aminosalicylic acid represents a key strategy in this endeavor, aiming to modulate the compound's physicochemical properties and enhance its therapeutic index.

Synthesis and Chemical Development

The synthesis of benzoyl-para-aminosalicylic acid derivatives typically involves the acylation of the amino group of p-aminosalicylic acid with benzoyl chloride or a substituted benzoyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic scheme is presented below:

Figure 1. General synthesis of N-benzoyl-p-aminosalicylic acid.

Experimental Protocol: Synthesis of N-Benzoyl-p-aminosalicylic acid

The following protocol is a generalized procedure based on established chemical principles for the N-benzoylation of amino acids.

-

Dissolution: Dissolve p-aminosalicylic acid in a suitable solvent, such as a dilute aqueous solution of sodium bicarbonate.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the solution while stirring vigorously. The reaction is typically carried out at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction.

-

Neutralization: The sodium bicarbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Precipitation: Upon completion of the reaction, the N-benzoyl-p-aminosalicylic acid derivative, being less soluble in the aqueous medium, will precipitate out of the solution. Acidification of the reaction mixture can further facilitate precipitation.

-

Isolation and Purification: The solid product is collected by filtration, washed with water to remove any unreacted starting materials and salts, and then purified by recrystallization from a suitable solvent, such as ethanol.

Structure-Activity Relationships and Therapeutic Applications

The therapeutic efficacy of benzoyl-para-aminosalicylic acid derivatives is intrinsically linked to their chemical structure. Modifications to the benzoyl ring, such as the introduction of various substituents, can significantly impact their biological activity.

Table 1: Anti-inflammatory Activity of Salicylic Acid Derivatives

| Compound | Modification | IC50 (µM) for NF-κB Inhibition | Reference |

| Salicylic Acid | Parent Compound | >100 | [5] |

| 5-Chlorosalicylamide (5-CSAM) | Amidation and 5-Chloro substitution | Additive NF-κB inhibitory activity | [5] |

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | N-phenethylamine modification of 5-CSAM | 15 | [5] |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | N-phenylpropylamine modification of 5-CSAM | 17 | [5] |

| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | N-hydroxyphenylethylamine modification of 5-CSAM | 91 | [5] |

Table 2: Anti-tuberculosis Activity of p-Aminosalicylic Acid and in Combination

| Compound/Combination | Target | MIC50 (mg/L) | Reference |

| Isoniazid (INH) | Mycobacterium tuberculosis | 4 | [6] |

| p-Aminosalicylic Acid (PAS) | Mycobacterium tuberculosis | 0.063 | [6] |

| INH + PAS | Mycobacterium tuberculosis | 0.25 (for INH), 0.0078 (for PAS) | [6] |

Mechanisms of Action

The biological effects of benzoyl-para-aminosalicylic acid derivatives are primarily attributed to two key mechanisms: inhibition of the NF-κB signaling pathway for their anti-inflammatory effects and interference with folate synthesis in mycobacteria for their anti-tuberculosis activity.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.[5][7] In inflammatory conditions, the NF-κB pathway is often constitutively active.[7] Salicylic acid and its derivatives have been shown to modulate signaling through NF-κB.[3]

Figure 2. Inhibition of the NF-κB signaling pathway.

The derivatives of salicylic acid, including benzoylated forms, can inhibit the IκB kinase (IKK) complex.[2] This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[2][7]

Anti-tuberculosis Mechanism: Interference with Folate Synthesis

The anti-mycobacterial action of p-aminosalicylic acid and its derivatives stems from their ability to disrupt the folate biosynthesis pathway in Mycobacterium tuberculosis.[4][8][9] Folate is an essential nutrient for bacterial growth and replication.

Figure 3. Interference with the folate synthesis pathway.

PAS is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[4][8] Benzoyl-p-aminosalicylic acid derivatives, after potential in vivo hydrolysis to release the active PAS moiety, can act as competitive inhibitors of DHPS.[8] This inhibition blocks the synthesis of dihydropteroate, a precursor to folic acid, thereby halting bacterial growth.[4][9]

Future Directions

The journey of p-aminosalicylic acid and its derivatives is far from over. The continued exploration of novel benzoyl derivatives holds significant promise for the development of more effective and safer therapeutics for a range of diseases. Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To better understand the relationship between the chemical structure of these derivatives and their biological activity, enabling the rational design of more potent compounds.[10]

-

Targeted Delivery Systems: The development of prodrugs and targeted delivery systems to enhance the colonic delivery of these compounds for the treatment of IBD, minimizing systemic side effects.

-

Combination Therapies: Investigating the synergistic effects of benzoyl-p-aminosalicylic acid derivatives with other therapeutic agents to combat drug resistance in tuberculosis and enhance anti-inflammatory efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Para-aminosalicylic acid acts as an alternative substrate of folate metabolism in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Calcium in Mycobacterial Physiology and Drug Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium, a ubiquitous second messenger, plays a pivotal and multifaceted role in the physiology of Mycobacterium tuberculosis (Mtb) and its intricate interplay with the host. This technical guide provides a comprehensive overview of the current understanding of calcium's influence on mycobacterial virulence, stress response, and importantly, its emerging role in drug susceptibility and resistance. A thorough understanding of these calcium-dependent pathways is critical for the development of novel host-directed therapies and strategies to combat drug-resistant tuberculosis. This document details the molecular mechanisms of calcium homeostasis in Mtb, its impact on host-pathogen interactions, and the potential for targeting these pathways for therapeutic intervention. Detailed experimental protocols and structured data are provided to facilitate further research in this critical area.

Introduction: Calcium as a Key Player in Tuberculosis

Mycobacterium tuberculosis, the causative agent of tuberculosis, has evolved sophisticated mechanisms to survive and replicate within host macrophages. A key strategy in its pathogenic arsenal is the manipulation of host cellular signaling pathways, with calcium signaling being a primary target. Mtb actively modulates intracellular calcium concentrations, both within the host cell and within its own cytoplasm, to create a favorable environment for its survival and to counteract host defense mechanisms. Furthermore, intrinsic mycobacterial calcium homeostasis is crucial for its physiological processes, including stress adaptation and biofilm formation. Recent evidence also points towards a significant role for calcium and calcium channel blockers in modulating the efficacy of anti-tuberculosis drugs, opening new avenues for tackling drug resistance.

Calcium in Mycobacterial Physiology

While much of the focus has been on the host-pathogen interaction, calcium is also essential for the intrinsic physiology of M. tuberculosis.

Regulation of ATP Levels and Biofilm Formation

Calcium has been shown to directly impact the metabolic state and community behavior of Mtb.

-

ATP Levels: Increasing extracellular calcium concentrations lead to a significant increase in intracellular ATP levels in Mtb. Conversely, chelation of calcium with agents like EGTA results in a reduction of ATP levels.[1] This suggests that calcium import is linked to the energetic status of the bacterium.

-

Biofilm Formation: Calcium promotes the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix.[1] Biofilms are associated with increased drug tolerance and persistence. The presence of millimolar concentrations of calcium can lead to a several-fold increase in biofilm mass.[1]

Mycobacterial Calcium-Binding Proteins and Transporters

Mtb possesses a sophisticated repertoire of proteins to manage intracellular calcium levels and respond to calcium signals.

-

PE/PPE Family Proteins: This large and unique family of mycobacterial proteins has been implicated in calcium binding and transport.

-

PE15/PPE20 Complex: This protein complex forms a specific import system for calcium across the outer membrane of Mtb.[1] The expression of the genes encoding these proteins, pe15 and ppe20, is downregulated in response to high calcium concentrations, suggesting a feedback mechanism to control calcium influx.[1]

-

PE_PGRS Proteins: Many members of the Proline-Glutamate (PE) Polymorphic GC-Rich Sequence (PGRS) subfamily contain conserved glycine-rich motifs (GGXGXD/NXUX) that are predicted to bind calcium.[2] These domains may act as calcium-dependent adhesins or signaling molecules that modulate host responses.[2][3] The binding of calcium to the PGRS domain of Rv0297 (PE_PGRS5) has been shown to stabilize the protein and enhance its interaction with the host TLR4 receptor.[2]

-

-

CtpF Calcium Pump: CtpF is a P-type ATPase that functions as a calcium efflux pump in Mtb.[4][5] Its expression is upregulated under stress conditions such as hypoxia and within macrophages.[5] By pumping calcium out of the mycobacterial cytoplasm, CtpF plays a crucial role in maintaining calcium homeostasis and contributes to the pathogen's virulence.[4]

Calcium in Host-Pathogen Interactions

The manipulation of host calcium signaling is a cornerstone of Mtb's strategy to evade immune clearance.

Arrest of Phagosome Maturation

One of the hallmark features of Mtb pathogenesis is its ability to prevent the fusion of its containing phagosome with the lysosome, thereby avoiding degradation. This process is intimately linked to the modulation of host cell calcium.

-

Inhibition of Host Calcium Signaling: Live, virulent Mtb, upon phagocytosis by macrophages via complement receptors, actively prevents the transient increase in cytosolic calcium that is normally associated with phagocytosis.[6][7] This dampening of the calcium signal is crucial for arresting phagosome maturation.[6]

-

Calmodulin and CaMKII: The prevention of the cytosolic calcium rise leads to the defective activation of downstream calcium effectors, such as calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), on the phagosome membrane. The activation of this CaM/CaMKII pathway is essential for phagosome-lysosome fusion.

Modulation of Autophagy

Autophagy is a cellular process for degrading and recycling cellular components and is a key host defense mechanism against intracellular pathogens. Mtb can manipulate this process, in part, through its influence on calcium signaling.

-

CtpF-Mediated mTOR Activation: The mycobacterial calcium efflux pump, CtpF, expels calcium from the bacterium into the host cell cytoplasm.[5][8] This localized increase in calcium can contribute to the activation of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy.[5][8] By activating mTOR, Mtb can suppress autophagy and enhance its intracellular survival.[5][8]

Role of Calcium in Mycobacterial Drug Response

Emerging evidence strongly suggests that calcium homeostasis and transport are linked to the susceptibility of M. tuberculosis to anti-tubercular drugs.

Efflux Pumps and Drug Tolerance

Bacterial efflux pumps are membrane transporters that can expel antibiotics from the cell, leading to drug resistance and tolerance.

-

Verapamil as an Efflux Pump Inhibitor: The calcium channel blocker verapamil has been shown to potentiate the activity of several anti-TB drugs, including rifampicin, bedaquiline, and clofazimine.[6][9] Verapamil is thought to act by inhibiting mycobacterial efflux pumps, thereby increasing the intracellular concentration of the antibiotic.[9][10]

-

Specific Efflux Pumps: The MmpS5/MmpL5 efflux system has been identified as a target of verapamil and is responsible for the efflux of bedaquiline and clofazimine.[10][11] Verapamil and its metabolite norverapamil can inhibit this pump, leading to increased susceptibility to these drugs.[11] The efflux pump Rv1258c has also been implicated in rifampicin tolerance that can be reversed by verapamil.[9]

Host Calcium Channels and Drug Efficacy

Host calcium channels also play a role in the response to mycobacterial infection and can be targeted to enhance drug efficacy.

-

L-type Calcium Channels: Inhibition of L-type voltage-gated calcium channels in macrophages has been shown to improve mycobacterial clearance.[4] Verapamil, a blocker of these channels, can enhance intracellular killing of mycobacteria by macrophages.[9]

Data Presentation

Table 1: Effect of Verapamil on the Minimum Inhibitory Concentration (MIC) of Anti-TB Drugs

| M. tuberculosis Strain | Drug | MIC without Verapamil (μg/mL) | MIC with Verapamil (μg/mL) | Fold-change in MIC | Reference |

| H37Rv | Bedaquiline | 0.06 | 0.0075 | 8 | [6] |

| H37Rv | Clofazimine | 0.25 | 0.03 | 8 | [6] |

| Clinical Isolate 1 | Bedaquiline | 0.125 | 0.0075 | 16 | [6] |

| Clinical Isolate 1 | Clofazimine | 0.5 | 0.06 | 8 | [6] |

| Rifampicin-resistant isolate | Rifampicin | >128 | 32 | >4 | [9] |

Table 2: Effect of Calcium on M. tuberculosis Physiology

| Parameter | Condition | Observation | Reference |

| Intracellular ATP | 1 mM Ca²⁺ | >2.5-fold increase | [1] |

| Intracellular ATP | 10 mM Ca²⁺ | >4-fold increase | [1] |

| Biofilm Formation | 1 mM Ca²⁺ | 4-fold increase | [1] |

Experimental Protocols

Measurement of Intracellular Calcium in Mycobacteria using Fura-2 AM

This protocol is adapted for use with mycobacteria, considering their unique cell wall structure.

Materials:

-

Mycobacterium tuberculosis or Mycobacterium smegmatis culture

-

Middlebrook 7H9 broth supplemented with ADC or OADC

-

Phosphate-buffered saline (PBS)

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127

-

Probenecid (optional)

-

Hanks' Balanced Salt Solution (HBSS) with or without calcium

-

Fluorometer or fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Culture Preparation: Grow mycobacteria to mid-log phase (OD₆₀₀ ~0.6-0.8) in 7H9 broth.

-

Harvesting and Washing: Pellet the cells by centrifugation (e.g., 4000 x g for 10 minutes). Wash the pellet twice with PBS to remove media components.

-

Dye Loading Solution Preparation:

-

Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

For the loading buffer, dilute the Fura-2 AM stock solution to a final concentration of 5-10 μM in HBSS. To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS (final Pluronic F-127 concentration ~0.02-0.04%).

-

-

Loading of Mycobacteria:

-

Resuspend the washed mycobacterial pellet in the Fura-2 AM loading solution.

-

Incubate for 1-2 hours at 37°C with gentle shaking. The optimal loading time and dye concentration may need to be determined empirically.

-

-

Washing: Pellet the loaded cells and wash twice with HBSS to remove extracellular dye.

-

De-esterification: Resuspend the cells in HBSS and incubate for an additional 30-60 minutes at 37°C to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Measurement:

-

Resuspend the final cell pellet in HBSS (with or without calcium, depending on the experiment).

-

Transfer the cell suspension to a suitable cuvette or imaging dish.

-

Measure the fluorescence intensity at an emission wavelength of 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.

-

The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration.

-

-

Calibration: To obtain absolute calcium concentrations, a calibration curve should be generated using calcium standards and a calcium ionophore (e.g., ionomycin) to equilibrate intracellular and extracellular calcium concentrations.

Phagosome-Lysosome Fusion Assay in Mtb-Infected Macrophages

This protocol uses immunofluorescence to assess the colocalization of Mtb-containing phagosomes with the late endosomal/lysosomal marker LAMP-1.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Mycobacterium tuberculosis expressing a fluorescent protein (e.g., GFP or DsRed)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody: Rabbit anti-LAMP-1

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 647)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed macrophages onto coverslips in a 24-well plate and allow them to adhere overnight.

-

Infection: Infect the macrophages with fluorescent Mtb at a multiplicity of infection (MOI) of 1-10 for 2-4 hours.

-

Washing: Wash the cells three times with warm PBS to remove extracellular bacteria.

-

Incubation: Add fresh culture medium and incubate for the desired time points (e.g., 4, 24, 48 hours).

-

Fixation: At each time point, wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Antibody Staining:

-

Incubate the cells with the primary anti-LAMP-1 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Nuclear Staining: Wash three times with PBS and stain with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis:

-

Acquire images using a confocal microscope, capturing channels for the bacteria (e.g., GFP), LAMP-1 (e.g., Alexa Fluor 647), and the nucleus (DAPI).

-

Quantify the colocalization between the bacterial fluorescence signal and the LAMP-1 signal using image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin). The percentage of bacteria-containing phagosomes that are positive for LAMP-1 is determined.

-

M. tuberculosis Biofilm Formation Assay with Crystal Violet

This protocol describes a method to quantify Mtb biofilm formation in response to varying calcium concentrations.

Materials:

-

Mycobacterium tuberculosis culture

-

Sauton's medium (or other suitable biofilm-promoting medium) without Tween-80

-

CaCl₂ stock solution

-

96-well microtiter plates (non-treated polystyrene)

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Plate reader

Procedure:

-

Inoculum Preparation: Grow Mtb to mid-log phase, wash the cells with PBS to remove detergent, and resuspend in Sauton's medium to a starting OD₆₀₀ of 0.05.

-

Assay Setup:

-

Add 200 µL of the bacterial suspension to each well of a 96-well plate.

-

Add varying concentrations of CaCl₂ to the wells (e.g., 0, 0.1, 0.5, 1, 5, 10 mM). Include a no-bacteria control for each calcium concentration.

-

-

Incubation: Incubate the plate without shaking in a humidified incubator at 37°C for 2-4 weeks.

-

Washing: Carefully remove the planktonic bacteria by aspiration. Gently wash the wells twice with PBS to remove non-adherent cells.

-

Staining:

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells several times with water until the water runs clear.

-

-

Solubilization:

-

Dry the plate completely.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes with gentle shaking.

-

-

Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm mass.

Visualization of Signaling Pathways

Mtb-induced Arrest of Phagosome Maturation

Caption: Mtb blocks phagosome maturation by inhibiting host calcium signaling.

CtpF-mediated Inhibition of Autophagy

Caption: Mtb CtpF pump inhibits host autophagy via mTOR activation.

Verapamil-mediated Potentiation of Anti-TB Drugs

Caption: Verapamil inhibits mycobacterial efflux pumps, increasing intracellular drug concentration.

Conclusion and Future Directions

The intricate relationship between calcium and Mycobacterium tuberculosis physiology and pathogenesis presents a promising area for the development of novel therapeutic strategies. The ability of Mtb to manipulate host calcium signaling to ensure its intracellular survival highlights key vulnerabilities that can be exploited. Furthermore, the discovery that calcium channel blockers can potentiate the effects of existing anti-TB drugs by inhibiting efflux pumps offers a tangible path towards combating drug resistance.

Future research should focus on:

-

Detailed characterization of mycobacterial calcium channels and binding proteins: A deeper understanding of the structure and function of these proteins will enable the design of specific inhibitors.

-

Elucidation of the complete calcium signaling network in Mtb: Identifying all the components of calcium-dependent signaling pathways will reveal new drug targets.

-

Screening for novel efflux pump inhibitors: The success of verapamil suggests that other compounds could be repurposed or developed to counteract drug efflux.

-

Clinical evaluation of host-directed therapies: Targeting host calcium signaling pathways, in conjunction with conventional antibiotic therapy, holds the potential to shorten treatment duration and improve outcomes for patients with drug-resistant tuberculosis.

This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic targeting of the critical role of calcium in tuberculosis. The provided protocols and data summaries are intended to facilitate and standardize research efforts in this important field.

References

- 1. Protocol for development, visualization, and quantification of mycobacterial biofilms on primary human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PGRS Domain of Rv0297 of Mycobacterium tuberculosis Functions in A Calcium Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Mycobacterium tuberculosis Calcium Pump CtpF Modulates the Autophagosome in an mTOR-Dependent Manner [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Inhibition of Ca2+ Signaling by Mycobacterium tuberculosisIs Associated with Reduced Phagosome–Lysosome Fusion and Increased Survival within Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mycobacterium tuberculosis Calcium Pump CtpF Modulates the Autophagosome in an mTOR-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Verapamil and its metabolite norverapamil inhibit the Mycobacterium tuberculosis MmpS5L5 efflux pump to increase bedaquiline activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

An In-depth Technical Guide to the Antibacterial and Antiseptic Properties of Benzoylpas (Calcium)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoylpas (Calcium), the calcium salt of N-benzoyl-p-aminosalicylic acid, is a derivative of para-aminosalicylic acid (PAS). Its primary therapeutic application is in the treatment of tuberculosis, where it exhibits bacteriostatic activity against Mycobacterium tuberculosis. The antibacterial and antiseptic properties of Benzoylpas (Calcium) are principally attributed to its active moiety, para-aminosalicylic acid. This technical guide provides a comprehensive overview of the core antibacterial mechanisms, available quantitative efficacy data, and standardized experimental protocols for the evaluation of this compound. The information presented herein is intended to support further research and development efforts in the field of antimicrobial agents.

Mechanism of Action

The antibacterial effect of Benzoylpas (Calcium) is primarily exerted by its active component, para-aminosalicylic acid (PAS). PAS functions as a prodrug, targeting the folate biosynthesis pathway within Mycobacterium tuberculosis.[1] This pathway is essential for the synthesis of nucleotides, and consequently, for DNA replication and cellular growth.

The mechanism unfolds as follows:

-

Competitive Inhibition: Structurally similar to para-aminobenzoic acid (PABA), PAS competitively inhibits the enzyme dihydropteroate synthase (DHPS). DHPS is crucial for the conversion of PABA into dihydrofolic acid, a precursor of tetrahydrofolate.

-

Formation of an Antimetabolite: PAS is incorporated into the folate pathway by DHPS and subsequently by dihydrofolate synthase (DHFS). This leads to the generation of a hydroxyl dihydrofolate antimetabolite.

-

Inhibition of Dihydrofolate Reductase (DHFR): The resulting antimetabolite inhibits the activity of dihydrofolate reductase (DHFR), an enzyme responsible for the conversion of dihydrofolate to tetrahydrofolate, a vital co-factor in the synthesis of purines, thymidylate, and certain amino acids.

By disrupting this essential metabolic pathway, PAS effectively halts the growth and proliferation of M. tuberculosis.[1]

Secondary mechanisms of action for PAS have also been proposed, including the disruption of mycobactin synthesis, which would interfere with iron uptake by the bacteria.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of para-aminosalicylic acid (PAS).

Quantitative Data on Antibacterial Efficacy

Data on the antibacterial efficacy of Benzoylpas (Calcium) is predominantly focused on its activity against Mycobacterium tuberculosis. The following table summarizes the available quantitative data for the active component, para-aminosalicylic acid (PAS). It is important to note that the benzoyl and calcium moieties are primarily for improving patient tolerance and are not expected to significantly alter the in vitro minimum inhibitory concentration (MIC).[2]

| Compound | Bacterial Strain | Method | MIC50 (mg/L) | Reference(s) |

| para-Aminosalicylic Acid (PAS) | Mycobacterium tuberculosis | Microplate AlamarBlue Assay | 0.063 | [3][4][5] |

Note: MIC50 is the minimum inhibitory concentration required to inhibit the growth of 50% of the tested isolates.

Experimental Protocols

The following are generalized protocols for the in vitro evaluation of the antibacterial properties of Benzoylpas (Calcium). These are based on established methods for antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination against Mycobacterium tuberculosis

This method is considered a reference for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against M. tuberculosis.[6]

Materials:

-

Benzoylpas (Calcium) stock solution

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Sterile 96-well U-bottom microtiter plates

-

Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates

-

0.5 McFarland standard

-

Sterile water with glass beads

-

Inverted mirror for reading

Procedure:

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis colonies in sterile water with glass beads to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 105 CFU/mL.

-

Drug Dilution: Prepare serial twofold dilutions of Benzoylpas (Calcium) in the microtiter plates using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Seal the plates and incubate at 37°C.

-

Reading Results: Read the plates using an inverted mirror when visible growth is observed in the 1:100 diluted growth control (typically after 14-21 days). The MIC is the lowest concentration of the drug that completely inhibits visible growth.[6]

Agar Diffusion Method (Disk Diffusion)

This method provides a qualitative assessment of antibacterial susceptibility.

Materials:

-

Benzoylpas (Calcium) stock solution

-

Sterile filter paper discs (6 mm diameter)

-

Mueller-Hinton agar plates (or other appropriate agar for the test organism)

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland standard

-

Sterile saline

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the Benzoylpas (Calcium) solution and allow them to dry. Place the discs on the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

-

Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Experimental Workflow Diagram

Caption: General workflow for antibacterial susceptibility testing.

Role of Benzoyl and Calcium Moieties

While the antibacterial activity of Benzoylpas (Calcium) is derived from the p-aminosalicylic acid component, the benzoyl group and the calcium salt play a crucial role in the drug's pharmaceutical properties. Clinical studies have indicated that the calcium benzoyl form of PAS is better tolerated by patients compared to sodium PAS, leading to fewer gastrointestinal side effects and improved patient compliance.[2] The calcium salt is also less water-soluble than the sodium salt, which may influence its absorption profile.[7]

Conclusion

Benzoylpas (Calcium) is an important second-line antitubercular agent whose efficacy is based on the well-established mechanism of its active component, para-aminosalicylic acid, in inhibiting the folate synthesis pathway of Mycobacterium tuberculosis. While specific quantitative data for the benzoylpas calcium salt against a broad spectrum of bacteria are limited, its tuberculostatic activity is recognized. The formulation as a calcium benzoyl salt significantly improves patient tolerability. The standardized protocols provided in this guide offer a framework for further in vitro investigation of its antibacterial and antiseptic properties. Future research could focus on the potential synergistic effects of Benzoylpas (Calcium) with other antimicrobial agents and its activity against non-mycobacterial species.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. atsjournals.org [atsjournals.org]

- 3. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Benzoylpas (Calcium) solution preparation for MIC (Minimum Inhibitory Concentration) assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylpas (calcium), the calcium salt of N-benzoyl-p-aminosalicylic acid, is a derivative of para-aminosalicylic acid (PAS), a second-line anti-tuberculosis agent. It is used in the treatment of tuberculosis and is noted for being better tolerated than PAS, potentially leading to improved patient compliance.[1] Minimum Inhibitory Concentration (MIC) assays are fundamental in antimicrobial drug development and susceptibility testing to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism. This document provides a detailed protocol for the preparation of Benzoylpas (calcium) solutions and their application in MIC assays, specifically tailored for mycobacterial research.

Mechanism of Action

While the specific mechanism of Benzoylpas has not been fully elucidated, it is understood to be a prodrug of para-aminosalicylic acid (PAS). PAS acts as an antimetabolite, targeting the folate synthesis pathway in Mycobacterium tuberculosis.[2][3] It competitively inhibits the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis.[2][3] This disruption of nucleotide synthesis ultimately inhibits bacterial replication. Additionally, PAS may interfere with iron uptake by the mycobacteria.[2]

Data Presentation

Chemical and Physical Properties of Benzoylpas (Calcium)

| Property | Value | Reference |

| CAS Number | 528-96-1 | [4][5][6] |

| Molecular Formula | C₂₈H₂₀CaN₂O₈ | [7] |

| Molecular Weight | 552.55 g/mol | [8] |

| Appearance | White crystalline powder | [7] |

| Solubility | Almost insoluble in water; soluble in acid; slightly soluble in alcohol and chloroform. | [7] |

Experimental Protocols

Preparation of Benzoylpas (Calcium) Stock Solution

Due to its low aqueous solubility, a stock solution of Benzoylpas (calcium) should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a recommended solvent.

Materials:

-

Benzoylpas (calcium) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Accurately weigh the desired amount of Benzoylpas (calcium) powder using a calibrated analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube or vial.

-

Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution MIC Assay Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for mycobacteria and adapted for the use of a DMSO-solubilized compound.

Materials:

-

Benzoylpas (calcium) stock solution (e.g., 10 mg/mL in DMSO)

-

Mycobacterium species (e.g., Mycobacterium tuberculosis, Mycobacterium smegmatis)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

Sterile 96-well microtiter plates

-

Sterile multichannel pipette and tips

-

Incubator (37°C)

-

Spectrophotometer or microplate reader (for measuring optical density at 600 nm)

-

Resazurin sodium salt solution (0.02% w/v in sterile water), for viability assessment (optional)

Procedure:

-

Inoculum Preparation:

-

Culture the Mycobacterium species in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the adjusted inoculum 1:100 in Middlebrook 7H9 broth to obtain a final concentration of approximately 1.5 x 10⁶ CFU/mL.

-

-

Serial Dilution of Benzoylpas (Calcium):

-

In a sterile 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells except the first column.

-

Prepare a working solution of Benzoylpas (calcium) by diluting the stock solution in broth to twice the highest desired test concentration. The final DMSO concentration should not exceed 1% to avoid solvent toxicity to the bacteria.

-

Add 200 µL of this working solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared mycobacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

-

Add 200 µL of sterile broth to the twelfth column for the sterility control.

-

-

Incubation:

-